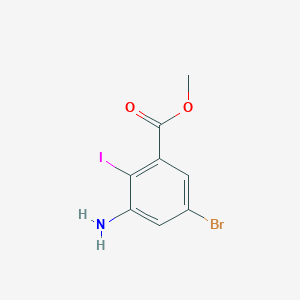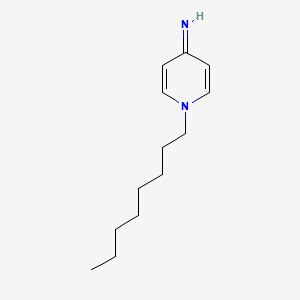![molecular formula C9H14F2 B12840887 1,5-Difluorobicyclo[3.3.1]nonane](/img/structure/B12840887.png)
1,5-Difluorobicyclo[3.3.1]nonane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,5-Difluorobicyclo[331]nonane is a bicyclic organic compound characterized by its unique structure, which includes two fluorine atoms attached to a bicyclo[331]nonane framework
Métodos De Preparación
The synthesis of 1,5-Difluorobicyclo[3.3.1]nonane typically involves multistep organic reactions. One common synthetic route includes the use of 1,3-acetonedicarboxylates and 1,2-dicarbonyl or 1,4-dicarbonyl compounds in a double condensation reaction . This method allows for the formation of the bicyclo[3.3.1]nonane core, which can then be further functionalized to introduce fluorine atoms at the desired positions. Industrial production methods may involve similar synthetic strategies but are optimized for large-scale production, ensuring high yield and purity of the final product .
Análisis De Reacciones Químicas
1,5-Difluorobicyclo[3.3.1]nonane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield diketones, while reduction can produce diols.
Aplicaciones Científicas De Investigación
1,5-Difluorobicyclo[3.3.1]nonane has a wide range of applications in scientific research:
Biology: The compound’s unique structure makes it a valuable tool in studying molecular interactions and biological pathways.
Medicine: Research is ongoing into its potential use in drug development, particularly for its ability to interact with specific biological targets.
Mecanismo De Acción
The mechanism of action of 1,5-Difluorobicyclo[3.3.1]nonane involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms play a crucial role in enhancing the compound’s binding affinity and specificity. This interaction can modulate the activity of the target molecule, leading to various biological effects. For example, derivatives of bicyclo[3.3.1]nonane have been shown to act as positive allosteric modulators of AMPA receptors, influencing cognitive functions and memory .
Comparación Con Compuestos Similares
1,5-Difluorobicyclo[3.3.1]nonane can be compared to other bicyclo[3.3.1]nonane derivatives, such as:
1,3-Difluorobicyclo[3.3.1]nonane: Similar in structure but with fluorine atoms at different positions, leading to variations in chemical reactivity and biological activity.
Bicyclo[3.3.1]nonane-2,6-diol: Contains hydroxyl groups instead of fluorine atoms, resulting in different chemical properties and applications.
3,7-Diazabicyclo[3.3.1]nonane: A nitrogen-containing derivative with distinct biological activities, particularly in modulating neurotransmitter receptors.
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical and biological properties, making it a valuable compound for various research applications.
Propiedades
Fórmula molecular |
C9H14F2 |
|---|---|
Peso molecular |
160.20 g/mol |
Nombre IUPAC |
1,5-difluorobicyclo[3.3.1]nonane |
InChI |
InChI=1S/C9H14F2/c10-8-3-1-4-9(11,7-8)6-2-5-8/h1-7H2 |
Clave InChI |
LQYMMTOTDUPYMZ-UHFFFAOYSA-N |
SMILES canónico |
C1CC2(CCCC(C1)(C2)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(3-((Tert-butoxycarbonyl)(methyl)amino)-[1,2,4]triazolo[4,3-a]pyridin-8-yl)boronic acid](/img/structure/B12840825.png)
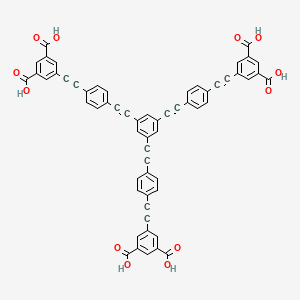
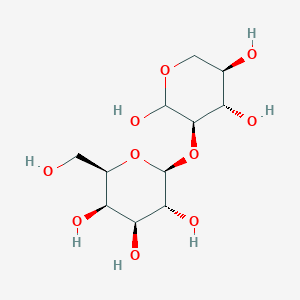

![4',5-Bis(trifluoromethyl)-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B12840845.png)
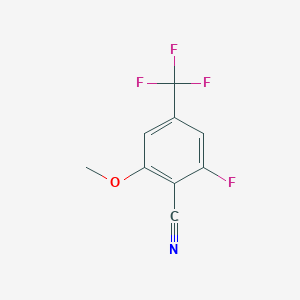

![5-[4-(Trifluoromethyl)phenyl]-2,5-dihydro-3h-imidazo[2,1-a]isoindol-5-ol](/img/structure/B12840861.png)
![7-Thia-2-azaspiro[4.5]decane 7,7-dioxide](/img/structure/B12840863.png)

